4-Propylpyridine-2-carboxylic acid

Vue d'ensemble

Description

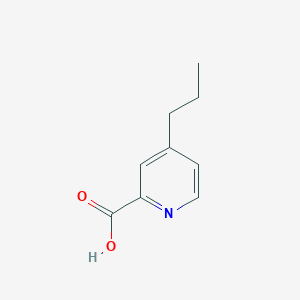

4-Propylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by a pyridine ring substituted with a propyl group at the fourth position and a carboxylic acid group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyridine-2-carboxylic acid with a propyl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Pyridine-2-carboxylic acid and propyl halide (e.g., propyl bromide).

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is heated to reflux, allowing the propyl group to attach to the pyridine ring, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Analyse Des Réactions Chimiques

Catalytic Efficiency in Multicomponent Reactions

Pyridine-2-carboxylic acid (P2CA) derivatives, including substituted variants, are effective catalysts for multicomponent reactions (MCRs). For example:

-

Pyrazolo[3,4-b]quinolinone Synthesis : P2CA catalyzes the reaction of aldehydes, 5-aminopyrazoles, and 1,3-cyclohexanediones to form pyrazolo[3,4-b]quinolinones (e.g., 4(a–u) ) in ethanol at 60°C with 10 mol% catalyst loading .

Recyclability and Stability

Pyridine-2-carboxylic acid derivatives exhibit robust recyclability:

-

Catalyst Reuse : P2CA retains activity over four cycles, with yields decreasing gradually (98% → 80%) .

| Cycle | Yield (%) |

|---|---|

| 1st | 98 |

| 2nd | 95 |

| 3rd | 86 |

| 4th | 80 |

Comparative Performance

Pyridine-2-carboxylic acid outperforms other catalysts in specific transformations:

-

vs. Ionic Liquids or Surfactants : P2CA achieves comparable yields (96%) in 3 minutes for pyrazolo[3,4-b]quinolinone synthesis, whereas PEG-400 or SDS requires 4–12 hours .

| Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| P2CA | 3 | 96 | |

| PEG-400 | 240 | 90 | |

| [bmim]Br | 180 | 85 |

Mechanistic Insights

P2CA’s dual acidic-basic nature facilitates carbocation stabilization and nucleophilic attack:

-

Knoevenagel Condensation : Generates carbocation intermediates from aldehydes and 1,3-cyclohexanediones .

-

Carbocation Activation : P2CA stabilizes electron-deficient carbocations, enabling rapid nucleophilic addition by 5-aminopyrazoles .

Derivatization Potential

While not directly studied for 4-propylpyridine-2-carboxylic acid, related compounds undergo functionalization:

-

Chlorination : Pyridine-2-carboxylic acid reacts with thionyl chloride and bromine to form 4-chloropyridine-2-carboxylic acid chloride (88% yield at 85°C) .

-

Coordination Chemistry : Pyridine-2-carboxylate derivatives act as ligands for metal ions (e.g., Pb²⁺ in perovskite solar cells) .

Limitations and Gaps

-

No direct data exists for this compound in the provided sources.

-

Propyl substituents may sterically hinder reactivity compared to smaller groups (e.g., methyl or halogens).

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Propylpyridine-2-carboxylic acid is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Pyridine carboxylic acids are crucial in drug development due to their biological activity and ability to act as precursors for more complex molecules.

- Anti-Tubercular Drugs : Similar to other pyridine carboxylic acids, this compound can serve as a raw material for anti-tubercular medications. The structural similarity with isonicotinic acid, a well-known anti-tubercular agent, suggests that it may have similar therapeutic effects .

- Neuroprotective Agents : Research indicates that pyridine derivatives can exhibit neuroprotective properties. For instance, compounds derived from pyridine-2-carboxylic acid have shown potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammation and oxidative stress .

Catalytic Applications

The compound has been explored for its catalytic properties in organic synthesis:

- Green Catalysis : this compound has been utilized as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones. This reaction showcases its efficiency in promoting chemical transformations under mild conditions, contributing to environmentally friendly synthetic methodologies .

- Recyclability : The catalytic activity of this compound has been demonstrated to be recyclable over multiple cycles without significant loss of efficiency. In one study, yields remained high (up to 98%) even after four catalytic cycles, highlighting its potential for sustainable practices in chemical manufacturing .

Material Science Applications

The compound's properties extend into materials science, particularly in the development of advanced materials:

- Corrosion Inhibition : Pyridine carboxylic acids are known to function as corrosion inhibitors for metals. The presence of nitrogen within the pyridine ring can enhance the adsorption on metal surfaces, providing protective layers against corrosive environments .

- Electrochemical Applications : In electroplating processes, this compound can serve as an additive that improves the quality and stability of electroplated coatings. Its role as a stabilizer in photosensitive resins further emphasizes its versatility .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Propylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2-carboxylic acid: Lacks the propyl group, making it less lipophilic.

Pyridine-3-carboxylic acid: Has the carboxylic acid group at the third position, leading to different reactivity.

Pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Uniqueness

4-Propylpyridine-2-carboxylic acid is unique due to the presence of both the propyl group and the carboxylic acid group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Activité Biologique

4-Propylpyridine-2-carboxylic acid, a derivative of pyridine, has garnered interest due to its potential biological activities, including neuroprotective, immunological, and anti-proliferative effects. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- IUPAC Name : this compound

1. Neuroprotective Effects

Research has indicated that pyridine-2-carboxylic acid and its derivatives exhibit neuroprotective properties. These compounds are believed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. For instance, studies have shown that these compounds can enhance the survival of neurons under stress conditions by increasing intracellular antioxidant levels, particularly glutathione (GSH) .

2. Immunological Activity

This compound has been investigated for its immunomodulatory effects. It has been reported to influence T cell activation and proliferation, potentially offering therapeutic avenues for immunosuppressive conditions such as HIV and hepatitis C virus infections. The compound's ability to regulate GSH levels in T lymphocytes suggests a mechanism for enhancing cellular resilience against oxidative stress .

3. Antiproliferative Properties

The compound has shown promise in cancer research, particularly as an antiproliferative agent. Its derivatives have been studied for their cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells. The observed cytotoxicity is attributed to the compound's ability to interfere with cellular proliferation pathways, potentially through DNA binding interactions .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, reducing neuroinflammation.

- DNA Interaction : The presence of carboxylic acid groups enhances binding affinity to DNA, which may contribute to its antiproliferative effects.

Propriétés

IUPAC Name |

4-propylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYMNDRGKIIVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613386 | |

| Record name | 4-Propylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-87-9 | |

| Record name | 4-Propylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.